Cyanoguanidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .
Molecular Structure Analysis
The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .
Chemical Reactions Analysis
Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .
Scientific Research Applications
Anion Receptors and Transmembrane Transporters
Studies have demonstrated the utility of cyanoguanidine derivatives as effective anion receptors and transmembrane transporters. Cyanoguanidine-containing compounds have shown significant affinity for oxo-anions in organic solutions and have been used as transmembrane chloride/nitrate antiporters. Their transport rates were notably enhanced in the presence of the valinomycin-K(+) complex, indicating their potential in modulating ion transport across cellular membranes (Wenzel et al., 2011).
Synthesis of Benzamides
Cyanoguanidine has been identified as a valuable reagent for the direct Friedel-Crafts carboxamidation of arenes, leading to the synthesis of benzamides. This method operates effectively in the presence of Brønsted superacids and suggests the involvement of a superelectrophilic intermediate, highlighting its role in novel synthetic routes (Naredla & Klumpp, 2012).
Antitumor Activity
Cyanoguanidine derivatives, such as CHS 828, have been investigated for their antitumor activity against various types of neuroendocrine tumors. These studies have demonstrated the marked antitumor effects of cyanoguanidine compounds, suggesting their potential as candidate drugs for the treatment of neuroendocrine tumors (Johanson et al., 2006).
Insecticide Development
The development of insecticides has also benefited from the exploration of cyanoguanidine compounds. Bridged-tricyclic cyanoguanidines have been found to act as reversible acetylcholinesterase inhibitors with insecticidal activity, offering a mode of action similar to natural products like Huperzine A. This research points to cyanoguanidines' potential in creating safer and more effective insecticides (Finkelstein et al., 2002).
Glyoxylate Conversion Inhibition
In a study focused on reducing the production of oxalate, which is a major cause of kidney stones, aminoguanidine (a related compound) was shown to bind glyoxylate covalently, thereby reducing its conversion to oxalate in human cells. This suggests a therapeutic avenue for managing conditions related to oxalate metabolism (Berman et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-cyanoguanidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGSSOKJQOGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703307 |
Source
|
Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanoguanidine oxalate | |
CAS RN |
15895-49-5 |
Source
|
Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.